2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with pyridine-4-carboxaldehyde under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to form the triazole ring.
Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a thiol compound, such as 4-methylbenzenethiol, under basic conditions to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the sulfanyl-triazole derivative with acetic anhydride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized triazole and pyridine derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways.
Pathways Involved: It modulates pathways related to neuroprotection, such as the inhibition of alpha-synuclein aggregation, which is implicated in Parkinson’s disease.
Comparison with Similar Compounds
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide can be compared with other triazole derivatives:
Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate: This compound also exhibits neuroprotective properties and is used in similar applications.
4-Ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
482639-68-9 |
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Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-3-23-17(14-8-10-19-11-9-14)21-22-18(23)25-12-16(24)20-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,20,24) |
InChI Key |
ROPUAQJJVODBEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=NC=C3 |
Origin of Product |
United States |
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